3-(4-Fluorophenyl)-5-oxo-7-[4-(2-phenylethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
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Overview
Description
3-(4-Fluorophenyl)-5-oxo-7-[4-(2-phenylethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid is a complex organic compound with a unique structure that includes a fluorophenyl group, a phenylethoxy group, and a tetrahydrothieno[3,2-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-5-oxo-7-[4-(2-phenylethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(4-Fluorophenyl)-5-oxo-7-[4-(2-phenylethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-5-oxo-7-[4-(2-phenylethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[3,2-b]pyridine derivatives and fluorophenyl-containing molecules. Examples include:
- 3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid
- 3-(4-Formylphenyl)benzoic acid
Uniqueness
The uniqueness of 3-(4-Fluorophenyl)-5-oxo-7-[4-(2-phenylethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H22FNO4S |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5-oxo-7-[4-(2-phenylethoxy)phenyl]-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C28H22FNO4S/c29-20-10-6-19(7-11-20)24-25-26(35-27(24)28(32)33)22(16-23(31)30-25)18-8-12-21(13-9-18)34-15-14-17-4-2-1-3-5-17/h1-13,22H,14-16H2,(H,30,31)(H,32,33) |
InChI Key |
SEPYAECHQXHCIS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=C(S2)C(=O)O)C3=CC=C(C=C3)F)NC1=O)C4=CC=C(C=C4)OCCC5=CC=CC=C5 |
Origin of Product |
United States |
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